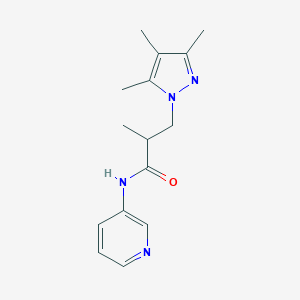![molecular formula C21H27N3O3 B279210 N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B279210.png)
N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. It is commonly referred to as "DIBO" and is a derivative of benzamide.
作用机制
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide varies depending on the specific research application. As an inhibitor of protein-protein interactions, it likely binds to specific sites on proteins involved in cancer cell proliferation and metastasis, preventing them from interacting with other proteins and inhibiting their function. As an inhibitor of acetylcholinesterase, it likely binds to the enzyme's active site, preventing it from breaking down acetylcholine and increasing its levels in the brain. As a ligand for imaging amyloid plaques, it likely binds specifically to the plaques, allowing them to be visualized using imaging techniques.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide vary depending on the specific research application. As an inhibitor of protein-protein interactions, it may inhibit cancer cell proliferation and metastasis. As an inhibitor of acetylcholinesterase, it may increase acetylcholine levels in the brain, potentially improving cognitive function. As a ligand for imaging amyloid plaques, it may allow for the visualization of these plaques in the brain, aiding in the diagnosis and monitoring of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide in lab experiments is its potential specificity for certain proteins or enzymes, allowing for targeted inhibition or imaging. However, one limitation is that it may have off-target effects or interact with other proteins or enzymes, leading to unintended consequences.
未来方向
There are several future directions for the use of N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide in scientific research. It may continue to be studied as a potential inhibitor of protein-protein interactions involved in cancer cell proliferation and metastasis. It may also be studied as a potential treatment for Alzheimer's disease, either as an inhibitor of acetylcholinesterase or as a ligand for imaging amyloid plaques. Additionally, it may be studied for its potential use in other research applications, such as in the development of new drugs or imaging agents.
合成方法
The synthesis of N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to produce 3,5-dimethylphenyl chloroacetate. This intermediate is then reacted with N,N-dimethylethylenediamine to produce N-[2-(dimethylamino)ethyl]-3,5-dimethylphenylcarbamate. Finally, this compound is reacted with benzoyl chloride to produce N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide.
科学研究应用
N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide has been used in various scientific research applications. It has been studied as a potential inhibitor of protein-protein interactions involved in cancer cell proliferation and metastasis. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. Additionally, it has been studied as a potential ligand for imaging amyloid plaques in Alzheimer's disease.
属性
产品名称 |
N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide |
|---|---|
分子式 |
C21H27N3O3 |
分子量 |
369.5 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]-2-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C21H27N3O3/c1-15-11-16(2)13-17(12-15)27-14-20(25)23-19-8-6-5-7-18(19)21(26)22-9-10-24(3)4/h5-8,11-13H,9-10,14H2,1-4H3,(H,22,26)(H,23,25) |
InChI 键 |
XNMSSRLHCVWVDN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)NCCN(C)C)C |
规范 SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)NCCN(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)
![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)
![2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279164.png)
![2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279165.png)
![N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide](/img/structure/B279172.png)
![4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one](/img/structure/B279200.png)
![5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B279208.png)
![N-[2-(dimethylamino)ethyl]-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B279214.png)
![3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide](/img/structure/B279220.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B279222.png)
![N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide](/img/structure/B279223.png)
![N-[2-(dimethylamino)ethyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B279224.png)